DL-threo-2-methylisocitrate is a chemical compound that plays a significant role as a substrate in various biochemical pathways, particularly in microbial metabolism. It is primarily involved in the glyoxylate and methylcitrate cycles, which are essential for the survival of certain microorganisms, including Mycobacterium tuberculosis. This compound is known for its unique structural characteristics that differentiate it from other isocitrate derivatives, impacting its enzymatic interactions and metabolic functions.
DL-threo-2-methylisocitrate belongs to the class of organic compounds known as dicarboxylic acids. It is specifically categorized under isocitrate derivatives, which are crucial intermediates in metabolic pathways. The compound's classification highlights its relevance in enzymatic reactions involving isocitrate lyase and other related enzymes.
The synthesis of DL-threo-2-methylisocitrate typically involves the chemical modification of isocitrate through controlled reactions that ensure the desired stereochemistry. Common methods include:
The synthesis often requires precise temperature control and the use of catalysts to achieve high yields and purity. Industrial production methods mirror laboratory techniques but are optimized for scalability, often incorporating multiple purification steps such as crystallization and chromatography to isolate the final product effectively .
DL-threo-2-methylisocitrate has a distinct molecular structure characterized by:
This structural configuration allows it to participate effectively in enzymatic reactions, particularly with isocitrate lyase.
The compound exhibits specific stereochemistry, which influences its biological activity. The presence of the methyl group at the second carbon distinguishes it from other similar compounds, affecting its kinetic parameters during enzymatic reactions .
DL-threo-2-methylisocitrate primarily undergoes enzymatic reactions catalyzed by isocitrate lyase 1. Key reactions include:
These reactions typically occur under physiological conditions (neutral pH and moderate temperatures) and require cofactors such as magnesium ions. The efficiency of these reactions can be quantified using kinetic parameters like Michaelis-Menten constants (K_m) which provide insight into substrate affinity .
The mechanism of action for DL-threo-2-methylisocitrate involves its role as a substrate for isocitrate lyase 1. Upon binding to the enzyme, it undergoes cleavage to yield succinate and glyoxylate. This reaction represents a crucial step in both the glyoxylate cycle and methylcitrate cycle, facilitating energy production and carbon assimilation in microorganisms .
Relevant data regarding melting point, boiling point, and specific heat capacities are often provided by manufacturers but are not universally standardized across different sources .
DL-threo-2-methylisocitrate has several scientific applications:
DL-threo-2-methylisocitrate (MICA) serves as a specialized substrate for isocitrate lyase 1 (ICL1), a pivotal enzyme in the methylcitrate cycle of prokaryotes. This cycle enables bacteria like Mycobacterium tuberculosis and Salmonella typhimurium to metabolize propionyl-CoA—a toxic byproduct of odd-chain fatty acid β-oxidation and cholesterol degradation. ICL1’s cleavage of MICA into pyruvate and succinate prevents the accumulation of propionyl-CoA derivatives, which otherwise inhibit cell growth by sequestering CoA pools and disrupting central carbon metabolism [4] [8] [10].
The integration of MICA metabolism into the glyoxylate shunt exemplifies metabolic plasticity. In M. tuberculosis, ICL1 operates dually: it sustains persistence on fatty acids via the glyoxylate cycle and detoxifies propionyl-CoA through the methylcitrate cycle. Genetic deletion of icl1 severely attenuates bacterial growth and virulence, underscoring MICA’s role in metabolic adaptation during infection [10] [4]. Fungal systems like Trichoderma atroviride further demonstrate MICA’s broader biological significance, where impaired MICA cleavage reduces antagonism against pathogens and compromises induced systemic resistance in plants [8].
The enzymatic efficiency of ICL1 toward DL-threo-2-methylisocitrate varies significantly across species, reflecting evolutionary adaptations to distinct metabolic niches. Kinetic studies reveal that M. tuberculosis ICL1 processes MICA with a Km of 718 μM and kcat of 1.25 s–1, indicating a fourfold lower binding affinity and fivefold reduced catalytic rate compared to its native substrate isocitrate (Km = 188 μM; kcat = 5.24 s–1). This results in a catalytic efficiency (kcat/Km) of 1.74 × 10³ M–1s–1 for MICA versus 2.79 × 10⁴ M–1s–1 for isocitrate [1] [7] [10].
Salmonella typhimurium ICL1 exhibits even lower affinity for MICA (Km >15 mM), constrained by substrate solubility limitations. This kinetic divergence highlights species-specific optimization: M. tuberculosis ICL1 evolved bifunctionality for survival in lipid-rich host environments, whereas S. typhimurium relies more on dedicated methylcitrate cycle enzymes [4] [7].
Table 1: Kinetic Parameters of ICL1 for DL-threo-2-Methylisocitrate
Organism | Km (μM) | kcat (s–1) | kcat/Km (M–1s–1) |
---|---|---|---|
Mycobacterium tuberculosis | 718 ± 42 | 1.25 ± 0.09 | 1.74 × 10³ |
Salmonella typhimurium | >15,000 | Not determined | <100 |
X-ray crystallography of M. tuberculosis ICL1 co-crystallized with MICA analogs (pyruvate and succinate) reveals unique active-site adaptations enabling MICA accommodation. Unlike canonical isocitrate lyases, ICL1 possesses a expansive catalytic pocket with strategic residue substitutions that mitigate steric clashes from MICA’s C2-methyl group. Key features include:
Table 2: Active Site Residues Governing MICA Specificity in ICL1
Residue | Role in MICA Binding | Conservation |
---|---|---|
Arg228 | Stabilizes α-carboxyl group via salt bridge | ICL-specific |
Cys191 | Hydrogen bonds with β-hydroxyl | Conserved |
Ala212 | Hydrophobic accommodation of C2-methyl group | MCL-like |
Val351 | Van der Waals interactions with methyl group | Variable |
Comparative analysis with Escherichia coli 2-methylisocitrate lyase (PrpB) shows divergent evolutionary solutions: PrpB uses a "MCL signature" (Asp58, Cys123) for optimal MICA binding, while M. tuberculosis ICL1 repurposes its glyoxylate-shunt active site through subtle plasticity. This structural versatility enables metabolic bifunctionality without gene duplication [4] [10].
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: